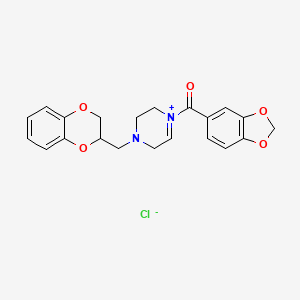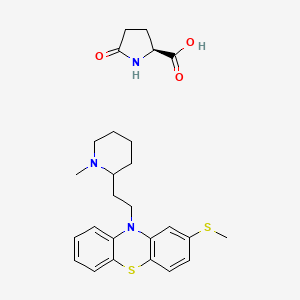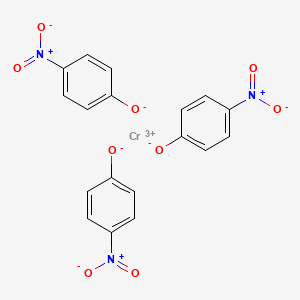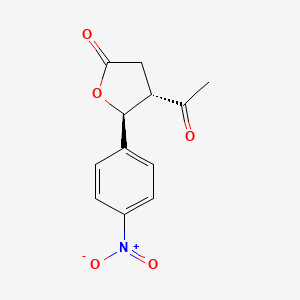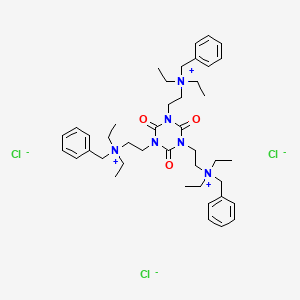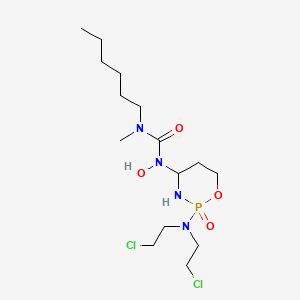
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-hexyl-N-hydroxy-N'-methyl-, P-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-hexyl-N-hydroxy-N’-methyl-, P-oxide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and a tetrahydro-2H-1,3,2-oxazaphosphorin ring. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-hexyl-N-hydroxy-N’-methyl-, P-oxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydro-2H-1,3,2-oxazaphosphorin ring, followed by the introduction of the bis(2-chloroethyl)amino group and the urea moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The purification of the final product is typically carried out using techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-hexyl-N-hydroxy-N’-methyl-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted derivatives.
Applications De Recherche Scientifique
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-hexyl-N-hydroxy-N’-methyl-, P-oxide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a chemotherapeutic agent.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-hexyl-N-hydroxy-N’-methyl-, P-oxide involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action is particularly relevant in its potential use as a chemotherapeutic agent, where it can induce cell death in rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar bis(2-chloroethyl)amino group.
Ifosfamide: Another chemotherapeutic agent with structural similarities to the compound .
Melphalan: Contains a bis(2-chloroethyl)amino group and is used in cancer treatment.
Uniqueness
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-hexyl-N-hydroxy-N’-methyl-, P-oxide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for targeted interactions with biomolecules, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
97139-51-0 |
|---|---|
Formule moléculaire |
C15H31Cl2N4O4P |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-3-hexyl-1-hydroxy-3-methylurea |
InChI |
InChI=1S/C15H31Cl2N4O4P/c1-3-4-5-6-10-19(2)15(22)21(23)14-7-13-25-26(24,18-14)20(11-8-16)12-9-17/h14,23H,3-13H2,1-2H3,(H,18,24) |
Clé InChI |
CDJOCLAQLHCSKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C)C(=O)N(C1CCOP(=O)(N1)N(CCCl)CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







